molecular formula C16H19NO2 B15169643 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester CAS No. 651053-91-7

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester

Cat. No.: B15169643
CAS No.: 651053-91-7
M. Wt: 257.33 g/mol
InChI Key: NGIMZUYUQYQVRW-UHFFFAOYSA-N
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Description

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a phenyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester typically involves the esterification of 1(4H)-Pyridinecarboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, methyl ester
  • **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, ethyl ester
  • **1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, butyl ester

Uniqueness

1(4H)-Pyridinecarboxylic acid, 4-(1-methylpropyl)-, phenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.

Properties

CAS No.

651053-91-7

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

phenyl 4-butan-2-yl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C16H19NO2/c1-3-13(2)14-9-11-17(12-10-14)16(18)19-15-7-5-4-6-8-15/h4-14H,3H2,1-2H3

InChI Key

NGIMZUYUQYQVRW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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